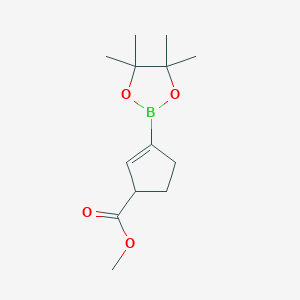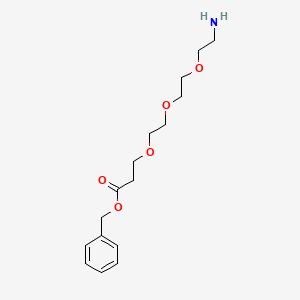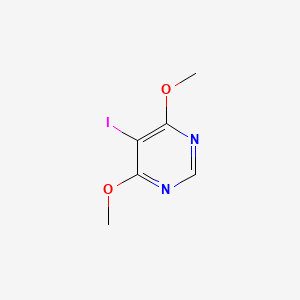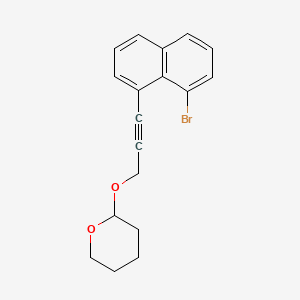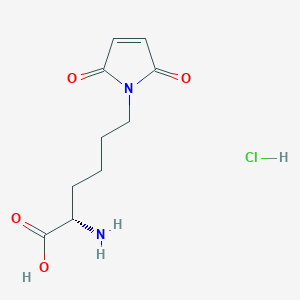
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the reaction of 1-butyl-3-methylcyclopentadiene with zirconium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands. This coordination activates the zirconium center, making it highly reactive and capable of catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has similar catalytic properties but lacks the butyl and methyl substituents, which can affect its reactivity and selectivity.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound has additional methyl groups, which can enhance its stability and catalytic activity.
These similar compounds highlight the importance of ligand structure in determining the reactivity and applications of zirconium-based catalysts .
Propiedades
Fórmula molecular |
C20H32Cl2Zr-2 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
Clave InChI |
TXZAOMBRMPNBTI-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



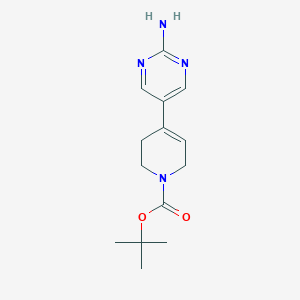
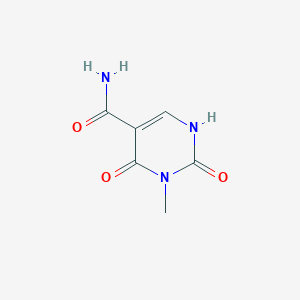
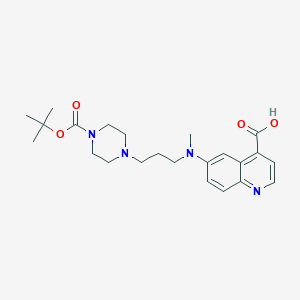
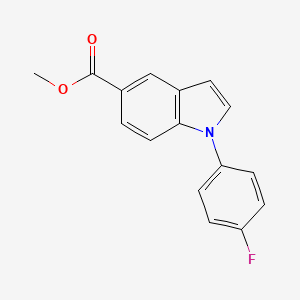
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
